N,N'-Diacetylchitobiose-d6

Quantitative Metabolomics Internal Standard LC-MS/MS

N,N'-Diacetylchitobiose-d6 is a stable isotope-labeled analog of N,N'-diacetylchitobiose, the core disaccharide unit of chitin. It is a β(1→4)-linked dimer of N-acetyl-D-glucosamine , distinguished by the incorporation of six deuterium atoms, which increases its molecular weight from 424.40 g/mol to 430.44 g/mol.

Molecular Formula C16H28N2O11
Molecular Weight 430.44 g/mol
Cat. No. B12393107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diacetylchitobiose-d6
Molecular FormulaC16H28N2O11
Molecular Weight430.44 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
InChIInChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1/i1D3,2D3
InChIKeyPLJAKLUDUPBLGD-XUXADFLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diacetylchitobiose-d6: A Deuterium-Labeled Internal Standard for Accurate Chitooligosaccharide Quantification


N,N'-Diacetylchitobiose-d6 is a stable isotope-labeled analog of N,N'-diacetylchitobiose, the core disaccharide unit of chitin. It is a β(1→4)-linked dimer of N-acetyl-D-glucosamine [1], distinguished by the incorporation of six deuterium atoms, which increases its molecular weight from 424.40 g/mol to 430.44 g/mol [2]. This isotopic labeling makes it an essential internal standard for mass spectrometry-based quantification of chitin-derived metabolites [3].

Workflow LC-MS/MS internal standard for chitobiose quantification
Selection Deuterium-labeled (d6) for distinct mass channel (+6 Da shift)
Supports correction for matrix effects and ion suppression
Matrix Compatible with complex biological matrices (tissue lysates, serum)
Method context: reported use in chitin-derived metabolite analysis

N,N'-Diacetylchitobiose-d6: Why Unlabeled Analogs Cannot Replace a Deuterated Internal Standard


In quantitative mass spectrometry, substituting a deuterated internal standard like N,N'-Diacetylchitobiose-d6 with its unlabeled counterpart (N,N'-Diacetylchitobiose) is analytically invalid. Unlabeled compounds co-elute and share the same m/z as the target analyte, making it impossible to distinguish them in the mass spectrometer [1]. The deuterium label creates a distinct mass shift (e.g., Δm/z = +6 for the d6 form) that enables the internal standard to be detected in a separate channel, thereby correcting for matrix effects, ionization variability, and sample loss [2]. Without this isotopic differentiation, quantitative accuracy is severely compromised, particularly in complex biological matrices like tissue lysates or serum.

Deuterated ISTD N,N'-Diacetylchitobiose-d6 (MW ~430.44)
Unlabeled Analog N,N'-Diacetylchitobiose (MW ~424.40)
Co-elution and identical m/z make the unlabeled form indistinguishable from the target analyte.
ISTD Capability Distinct mass channel enables independent detection
Analytical Limitation No isotopic differentiation; matrix-effect correction not feasible
Quantitative accuracy may be severely compromised without a labeled internal standard.

N,N'-Diacetylchitobiose-d6: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Differentiation: Deuterium Label Enables Separate Detection from Unlabeled Chitobiose

N,N'-Diacetylchitobiose-d6 incorporates six deuterium atoms, replacing hydrogen atoms in the acetyl groups [1]. This substitution increases its monoisotopic mass by 6.02 Da relative to the unlabeled compound (424.40 g/mol vs. 430.44 g/mol) [2]. In mass spectrometry, this mass shift ensures the deuterated internal standard's signal appears at m/z values that do not overlap with the natural isotopologue distribution of the target analyte, enabling independent and interference-free quantification [3].

Mass shift (+6 Da)
Class-level
ΔMW = 6.04 g/mol; Δm/z = +6 vs. unlabeled (424.40 → 430.44)
Enables separate ISTD detection, supports matrix correction
Calculated from molecular formulas; reported class-level inference
Quantitative Metabolomics Internal Standard LC-MS/MS

Enhanced Metabolic Stability: Deuterium Substitution Resists CYP450-Mediated Oxidation

Deuterium substitution at metabolically labile sites can significantly reduce the rate of oxidative metabolism by cytochrome P450 enzymes due to the kinetic isotope effect [1]. While direct in vivo data for N,N'-Diacetylchitobiose-d6 are not available, the deuterium atoms are located in the N-acetyl groups, which are known sites of enzymatic cleavage. The resulting metabolic stability can lead to a prolonged half-life and reduced clearance compared to the unlabeled compound, as demonstrated across multiple drug classes [1].

Metabolic stability
Class-level
Deuterium isotope effect may slow CYP450-mediated deacetylation
Supports metabolic stability review; requires compound-specific validation
No direct data; class-level inference from deuterated drug analogs
Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Chromogenic Substrate Analogs Confirm Target Engagement with Chitinolytic Enzymes

N,N'-Diacetylchitobiose is a known substrate for bacterial chitinases. Its chromogenic analog, p-nitrophenyl-β-D-N,N'-diacetylchitobiose, has been used to quantify chitinase activity. In a comparative study, the hydrolysis of this chromogenic substrate by crude chitinase from Bacillus pabuli correlated well with the release of reducing sugars from chitin and the formation of clearing zones on chitin agar [1]. This validates that the diacetylchitobiose moiety is specifically recognized and cleaved by chitinolytic enzymes, making the deuterated version a suitable tracer for monitoring these enzymatic reactions.

Chitinase recognition
Method context
Chromogenic analog hydrolysis correlates with reducing sugar release and clearing zone formation
Supports tracer fidelity for chitinase activity studies
Bacillus pabuli crude chitinase; qualitative correlation reported
Chitinase Activity Assay Enzyme Kinetics Bacterial Chitin Degradation

N,N'-Diacetylchitobiose-d6: Recommended Applications Driven by Quantitative Differentiation


Absolute Quantification of Chitin-Derived Metabolites in Complex Biological Matrices by LC-MS/MS

Employ N,N'-Diacetylchitobiose-d6 as a stable isotope-labeled internal standard to achieve high-precision quantification of N,N'-diacetylchitobiose in samples such as bacterial culture supernatants, soil extracts, or mammalian biofluids. The deuterium label enables correction for matrix effects and ion suppression, delivering accurate and reproducible results that are unattainable with external calibration or unlabeled internal standards [1].

Investigating Chitinase Activity and Chitin Degradation Pathways Using Isotopic Tracing

Use N,N'-Diacetylchitobiose-d6 as a metabolic tracer to monitor the enzymatic hydrolysis of chitin by bacterial or fungal chitinases. The deuterium label allows the specific detection of the tracer's degradation products by MS, providing insights into enzyme kinetics and pathway fluxes without interference from endogenous chitobiose pools [2].

Method Development and Validation for Chitooligosaccharide Analysis in Food and Agricultural Samples

Incorporate N,N'-Diacetylchitobiose-d6 into analytical workflows for quality control of chitin-derived food ingredients or agricultural biostimulants. The compound's stable isotopic signature ensures robust method validation and long-term reproducibility, meeting the demands of regulatory compliance and inter-laboratory studies [3].

Application
Selection Property
Validation Focus
Chitobiose quantification in research matrices
ISTD mass shift and isotopic purity
Matrix-effect correction and recovery
Chitinase pathway tracing studies
Isotopic tracer integrity
Enzyme recognition and labeling stability
Method validation for food/agricultural samples
Method reproducibility and inter-lab transfer
Validation documentation context

Technical Documentation Hub

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22 linked technical documents
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